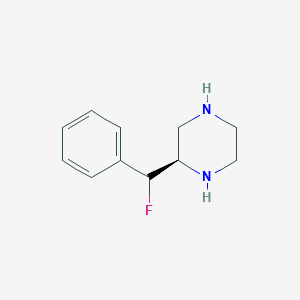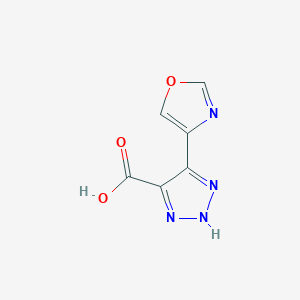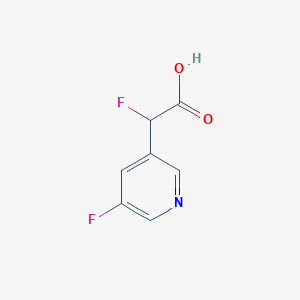
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H5F2NO2. This compound is part of the fluoropyridine family, known for their unique chemical and biological properties due to the presence of fluorine atoms in the aromatic ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules, potentially affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-(5-Fluoropyridin-2-yl)acetic acid
- 2-Fluoro-5-pyridylboronic acid
- Fluroxypyr
Uniqueness
2-Fluoro-2-(5-fluoropyridin-3-yl)acetic acid is unique due to its dual fluorination, which imparts distinct chemical and biological properties compared to its mono-fluorinated counterparts. This dual fluorination can enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H5F2NO2 |
|---|---|
分子量 |
173.12 g/mol |
IUPAC名 |
2-fluoro-2-(5-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-1-4(2-10-3-5)6(9)7(11)12/h1-3,6H,(H,11,12) |
InChIキー |
RGWYMDHZEHJPMX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1F)C(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



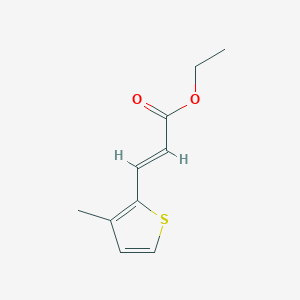
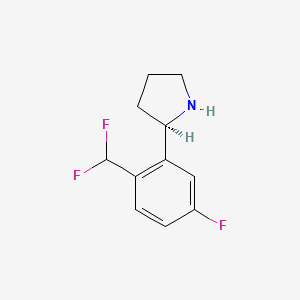
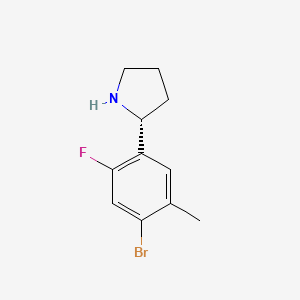
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
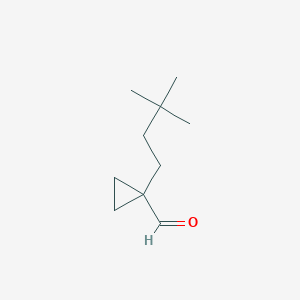
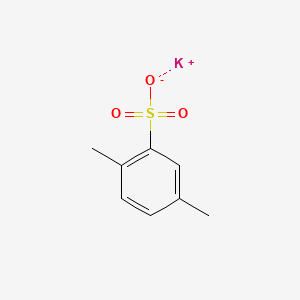
![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)


![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
